4-Morpholinesulfinyl fluoride

Description

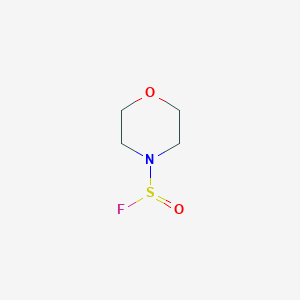

Structure

2D Structure

3D Structure

Properties

CAS No. |

60094-26-0 |

|---|---|

Molecular Formula |

C4H8FNO2S |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

morpholine-4-sulfinyl fluoride |

InChI |

InChI=1S/C4H8FNO2S/c5-9(7)6-1-3-8-4-2-6/h1-4H2 |

InChI Key |

DTUAZNHESLXOHI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1S(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Morpholinesulfinyl Fluoride

Strategies for Carbon-Sulfur Bond Formation in Related Precursors

The creation of the sulfinyl fluoride (B91410) begins with the synthesis of a more reactive sulfinyl halide precursor, which involves the functionalization of morpholine (B109124) and the introduction of a sulfinyl group.

The common precursor for 4-Morpholinesulfinyl fluoride is 4-morpholinesulfinyl chloride. The synthesis of this intermediate is achieved through the reaction of morpholine with thionyl chloride (SOCl₂). wikipedia.org This reaction directly functionalizes the nitrogen atom of the morpholine ring.

The introduction of the sulfinyl group is accomplished concurrently with morpholine functionalization. The reaction with thionyl chloride directly installs the sulfinyl chloride group onto the morpholine nitrogen. wikipedia.orgwikipedia.org This process is a common method for preparing N-sulfinylamines from primary or secondary amines. wikipedia.org The reaction is typically performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. organic-chemistry.orgnih.gov

Table 1: Synthesis of 4-Morpholinesulfinyl Chloride Precursor

| Reactant 1 | Reactant 2 | Product |

|---|

Fluorination Methodologies for Sulfinyl Chloride Precursors

The conversion of the sulfinyl chloride precursor to the final sulfinyl fluoride product is a critical step, typically achieved through halogen exchange reactions.

Halogen exchange, or "halex," is a fundamental method for synthesizing fluorinated compounds from their chlorinated analogues. google.com In the context of sulfinyl halides, this involves the displacement of the chloride atom in 4-morpholinesulfinyl chloride with a fluoride atom. wikipedia.org This transformation is a common strategy for accessing sulfinyl fluorides which can be more stable than their chloride counterparts.

A variety of fluorinating agents can be employed to effect the halogen exchange. Metal fluorides are common reagents for this purpose. For instance, antimony trifluoride (SbF₃) is a known reagent for converting sulfinyl chlorides to sulfinyl fluorides. Other alkali metal fluorides like potassium fluoride (KF) can also be used, sometimes in the presence of a phase-transfer catalyst to enhance reactivity. google.comd-nb.inforesearchgate.net The choice of fluorinating agent can be critical and depends on the specific substrate and desired reaction conditions. mdpi.com The development of new fluorinating agents and protocols, including electrochemical methods, is an active area of research to provide milder and more efficient synthetic routes. chinesechemsoc.orgtue.nl

Table 2: Examples of Fluorinating Agents for Halogen Exchange

| Fluorinating Agent | Description |

|---|---|

| Antimony trifluoride (SbF₃) | A classic reagent for converting chlorides to fluorides. |

| Potassium fluoride (KF) | A common, inexpensive alkali metal fluoride, often used with a catalyst. researchgate.net |

| Potassium bifluoride (KHF₂) | Used as a fluorine source in some synthetic protocols. kuleuven.be |

Optimization of Reaction Conditions for Enhanced Yield and Purity in Laboratory Synthesis

To maximize the yield and purity of this compound, careful control over reaction parameters is essential.

Key factors for optimization include:

Temperature: The initial reaction between morpholine and thionyl chloride is often conducted at low temperatures (e.g., 0 °C) to control the exothermic reaction. organic-chemistry.org Subsequent fluorination steps may also require specific temperature control to prevent side reactions or decomposition of the product.

Solvent: Anhydrous, non-protic solvents such as diethyl ether or dichloromethane (B109758) are typically used to prevent hydrolysis of the reactive sulfinyl halide intermediates. organic-chemistry.orggoogle.com

Stoichiometry: The molar ratios of the reactants, including the amine, thionyl chloride, and the fluorinating agent, must be carefully controlled to ensure complete conversion and minimize the formation of byproducts. kuleuven.be

Purification: Purification of the final product is often achieved through distillation under reduced pressure to isolate the this compound from non-volatile salts and other impurities. nih.gov

Table 3: Key Parameters for Synthesis Optimization

| Parameter | Typical Condition/Consideration | Impact on Synthesis |

|---|---|---|

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. |

| Solvent | Anhydrous diethyl ether, Dichloromethane | Prevents hydrolysis of reactive intermediates. |

| Reagent Stoichiometry | Precise molar ratios | Maximizes yield and reduces impurities. |

| Purification Method | Distillation under reduced pressure | Isolates pure product from reaction mixture. |

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly impact the efficiency and outcome of chemical reactions. In the context of synthesizing compounds containing fluorine, the solvent's ability to dissolve reactants and stabilize transition states is crucial. For instance, in the solvolysis of related fluorophenyl compounds, the reaction mechanism can shift from a bimolecular addition-elimination pathway to a unimolecular ionization pathway depending on the solvent's nucleophilicity and ionizing power. hilarispublisher.com Highly ionizing solvents, such as aqueous fluoroalcohol mixtures, have been shown to deviate from expected reaction kinetics, highlighting the profound effect of the solvent environment. hilarispublisher.com

The pH of the solvent can also play a role. Studies on fluoride-releasing dental resins have shown that an acidic-adjusted pH of the solvent during the silanization process can enhance the release of fluoride from the final product. nih.gov While not directly related to the synthesis of this compound, this demonstrates the principle that solvent properties can influence the reactivity and characteristics of fluoride-containing compounds.

The development of non-aqueous solvent mixtures with high fluoride ion concentrations is an area of active research, aiming to improve the efficiency of fluorination reactions in organic synthesis. google.com These specialized solvent systems can enhance the solubility and reactivity of fluoride salts, which are often poorly soluble in standard organic solvents. google.com

Isolation and Purification Techniques for Research-Grade Compounds

The isolation and purification of the target compound are critical final steps in any synthetic procedure to obtain a product of high purity. Common techniques include extraction, crystallization, and chromatography.

A method based on extraction and crystallization has been successfully used to isolate and purify lignin (B12514952) monomers, achieving high purity levels. rsc.org This approach can be applicable to the purification of this compound, depending on its physical properties.

For other sulfur(VI) fluorides synthesized via mechanochemical methods, a simple silica (B1680970) plug filtration was found to be an effective purification method. kuleuven.be This technique is advantageous as it minimizes the use of solvents, contributing to a more sustainable process. kuleuven.be

In syntheses involving solid catalysts, the catalyst is typically separated from the reaction mixture by filtration. Subsequent purification of the product may involve techniques like distillation or chromatography to remove any remaining impurities.

Green Chemistry Approaches and Sustainable Synthetic Routes Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This includes focusing on atom economy, waste minimization, and the development of environmentally benign catalysts.

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comskpharmteco.com A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com Addition and rearrangement reactions are generally considered to have a high atom economy, often 100%, as all reactant atoms are incorporated into the final product. kccollege.ac.in In contrast, substitution and elimination reactions typically have lower atom economies due to the formation of byproducts. kccollege.ac.in

When designing a synthesis for this compound, prioritizing reaction pathways with high atom economy is crucial for sustainability. For example, a synthetic route that proceeds via an addition mechanism would be preferable to one involving a substitution that generates significant waste products. The calculation of atom economy involves comparing the molecular weight of the desired product to the sum of the molecular weights of all reactants. skpharmteco.com

| Reaction Type | General Atom Economy | Description |

| Addition | High (often 100%) | Reactants combine to form a single product. kccollege.ac.in |

| Rearrangement | High (often 100%) | A molecule's atoms are rearranged to form a new isomer. kccollege.ac.in |

| Substitution | Lower | Part of a molecule is replaced by another atom or group, generating a byproduct. kccollege.ac.in |

| Elimination | Lower | A molecule loses atoms or groups, typically forming a double or triple bond and a byproduct. kccollege.ac.in |

Catalyst Development for Environmentally Benign Production

Catalysts play a vital role in green chemistry by enabling reactions to proceed under milder conditions, with higher selectivity, and often with reduced waste. nih.gov The development of active and recyclable catalysts is a key area of research for sustainable chemical production.

For fluorination reactions, various catalysts have been developed. These include active fluoride catalysts comprising mixtures of transition metal, alkali metal, and alkaline earth metal fluorides. google.com These catalysts are designed to be efficient in producing electrophilic fluorination agents. google.com The use of supported catalysts, where the active catalytic species is deposited on an inert support like zirconium oxide, is also a common strategy. google.com

In the synthesis of sulfonyl fluorides, a related class of compounds, both copper-catalyzed and organobismuth-catalyzed reactions have been developed. organic-chemistry.org These catalytic systems allow for the synthesis of sulfonyl fluorides from readily available starting materials under relatively mild conditions. organic-chemistry.org Photoredox catalysis has also emerged as a powerful tool, enabling the preparation of alkyl sulfonyl fluorides from alkyl bromides and alcohols. organic-chemistry.org

The development of catalysts for the synthesis of this compound would likely focus on systems that are efficient, reusable, and operate under environmentally friendly conditions, such as using non-toxic solvents and lower temperatures.

Reactivity and Reaction Mechanisms of 4 Morpholinesulfinyl Fluoride

Nucleophilic Reactivity at the Sulfur Center

The sulfur(IV) atom in 4-morpholinesulfinyl fluoride (B91410) is electrophilic, rendering it susceptible to attack by various nucleophiles. This reactivity is centered on the substitution of the fluoride ion, which acts as a leaving group. The general mechanism involves the formation of a transient, hypervalent sulfur intermediate, followed by the expulsion of the fluoride to yield the substituted product. The reactivity can be modulated by the nature of the incoming nucleophile.

Reactions with Oxygen-Centered Nucleophiles

The reaction of aminosulfinyl fluorides, such as 4-morpholinesulfinyl fluoride, with oxygen-centered nucleophiles like alcohols proceeds via a nucleophilic substitution at the sulfur center. This process results in the formation of a new sulfur-oxygen bond and the displacement of the fluoride ion. For instance, the reaction with an alcohol (R-OH) would yield a morpholinosulfinate ester. This transformation is a key step in certain synthetic pathways, such as the preparation of sulfamate (B1201201) esters, which often involves a subsequent oxidation step. organic-chemistry.org While specific kinetic or yield data for the reaction of this compound itself is not extensively documented, the general reactivity pattern for aminosulfinyl fluorides provides a clear precedent. organic-chemistry.org

Table 1: Representative Reaction with an Oxygen-Centered Nucleophile

| Reactant 1 | Reactant 2 | Product | Description |

| This compound | Alcohol (R-OH) | Morpholine-4-sulfinate ester | Nucleophilic substitution at the sulfur(IV) center, displacing fluoride to form a sulfinate ester. |

Reactions with Nitrogen-Centered Nucleophiles

Nitrogen-centered nucleophiles, such as primary and secondary amines, readily react with this compound. The reaction mechanism is analogous to that with oxygen nucleophiles, involving the attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This leads to the formation of a new sulfur-nitrogen bond and the release of hydrogen fluoride (which is typically neutralized by a base or excess amine). The product of this reaction is a substituted sulfinamide. This type of reaction is fundamental in building more complex sulfur-nitrogen scaffolds. For example, reacting this compound with a secondary amine (R₂NH) would yield N,N-disubstituted morpholine-4-sulfinamide.

Table 2: Representative Reaction with a Nitrogen-Centered Nucleophile

| Reactant 1 | Reactant 2 | Product | Description |

| This compound | Secondary Amine (R₂NH) | N,N-disubstituted morpholine-4-sulfinamide | Nucleophilic substitution at the sulfur(IV) center, displacing fluoride to form a sulfinamide. |

Reactions with Carbon-Centered Nucleophiles

The electrophilic sulfur center of aminosulfinyl derivatives is also reactive towards strong carbon-centered nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). The reaction of N-sulfinylamines with such organometallic reagents is a known method for the formation of carbon-sulfur bonds, leading to the synthesis of sulfinamides. nih.govacs.orgnih.govorganic-chemistry.org In this process, the organometallic reagent delivers a carbanion equivalent that attacks the sulfur atom, displacing the other substituent on the sulfur.

In the case of this compound, reaction with a Grignard reagent would be expected to yield a sulfinamide where a new S-C bond is formed. This reaction provides a direct route to compounds containing the morpholine-sulfinamide moiety attached to a new carbon-based group. The reaction proceeds via nucleophilic attack of the organometallic 'R' group at the sulfur center, with the fluoride ion acting as the leaving group. acs.orgnih.gov

Table 3: Representative Reaction with a Carbon-Centered Nucleophile

| Reactant 1 | Reactant 2 | Product | Description |

| This compound | Grignard Reagent (R-MgX) | N-(Alkyl/Aryl-sulfinyl)morpholine | Nucleophilic attack by a carbanion equivalent at the sulfur(IV) center, forming a new S-C bond. |

Electrophilic Behavior of the Sulfinyl Fluoride Moiety

While the sulfur atom in this compound is inherently electrophilic, its reactivity can be further enhanced through external activation, particularly by Lewis acids.

Activation by Lewis Acids and Related Electrophilic Pathways

Lewis acids can significantly enhance the electrophilicity of the sulfur center in sulfur-fluoride compounds. Although much of the detailed research has focused on sulfur(VI) fluorides for applications like Sulfur Fluoride Exchange (SuFEx) chemistry, the underlying principle is applicable to sulfinyl fluorides. organic-chemistry.orgdigitellinc.com A Lewis acid (LA) can coordinate to the highly electronegative fluorine atom of the sulfinyl fluoride moiety.

This coordination polarizes the S-F bond, effectively withdrawing electron density from the sulfur atom and making it substantially more electrophilic. This "activated" complex is then much more susceptible to attack by even weak nucleophiles. This pathway facilitates reactions that might otherwise be slow or require harsh conditions. For example, metal-based Lewis acids like calcium triflimide have been shown to catalyze the reaction of sulfonyl fluorides with amines, a strategy that could foreseeably be applied to sulfinyl fluorides to promote similar transformations. organic-chemistry.orgdigitellinc.comorganic-chemistry.org

Participation in Cycloaddition Reactions

The direct participation of the S(O)-F group of a saturated aminosulfinyl fluoride in cycloaddition reactions is not a well-established mode of reactivity. Cycloadditions typically require unsaturated functionalities, such as double or triple bonds, that can act as a 2π or 4π component in the reaction.

For a molecule like this compound to participate in such a reaction, it would generally need to be derivatized to contain an unsaturated moiety. For example, related classes of compounds like vinyl sulfonyl fluorides are known to undergo [3+2] cycloadditions, but in these cases, the reactivity is centered on the vinyl group, not the sulfonyl fluoride group itself. nih.govrsc.org Similarly, cycloadditions involving chiral N-sulfinyl imines rely on the C=N bond for reactivity. Therefore, this compound itself is not expected to act as a primary component in common cycloaddition pathways without prior chemical modification to introduce unsaturation.

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions at the sulfur atom of this compound is of paramount importance, governing the three-dimensional arrangement of the resulting products. The chiral sulfur center in its derivatives offers a gateway to asymmetric synthesis, a cornerstone of modern pharmaceutical and materials science.

Diastereoselectivity in Nucleophilic Additions

Nucleophilic additions to the sulfur atom of sulfinyl halides can proceed with varying degrees of diastereoselectivity, particularly when the nucleophile or the sulfinyl compound contains a stereocenter. In the context of this compound, the morpholine (B109124) ring itself is achiral. However, reactions with chiral nucleophiles or the use of chiral auxiliaries can induce diastereoselectivity.

Studies on related N-sulfinyl imines have demonstrated that the stereochemical outcome of nucleophilic additions is highly dependent on the reaction conditions, such as the solvent. For instance, the addition of propargylmagnesium bromide to fluorinated aromatic sulfinyl imines showed a complete reversal of diastereoselectivity when switching from a coordinating solvent like tetrahydrofuran (B95107) (THF) to a noncoordinating solvent like dichloromethane (B109758) (DCM). acs.org This solvent-dependent reversal is attributed to the different coordination states of the magnesium reagent, which influences the facial selectivity of the attack on the S=N bond. acs.org While this example involves a sulfinyl imine, the principles of stereocontrol through coordination effects are applicable to nucleophilic attack on the sulfur of this compound.

A similar level of high diastereoselectivity has been observed in the fluoride-mediated nucleophilic addition of PhSCF₂SiMe₃ to chiral N-tert-butanesulfinyl ketimines. acs.org The resulting diastereomeric adducts were readily separable, highlighting the potential for achieving high stereochemical control in reactions involving sulfinyl groups. acs.org

Table 1: Diastereoselectivity in Nucleophilic Additions to Sulfinyl Compounds

| Sulfinyl Compound | Nucleophile | Solvent | Diastereomeric Ratio (d.r.) | Reference |

| Fluorinated Aromatic Sulfinyl Imine | Propargylmagnesium bromide | THF | (R,RS) major | acs.org |

| Fluorinated Aromatic Sulfinyl Imine | Propargylmagnesium bromide | DCM | (S,RS) major | acs.org |

| Chiral N-tert-butanesulfinyl Ketimine | PhSCF₂SiMe₃ | Not specified | >95:5 | acs.org |

This table presents data from related sulfinyl compounds to illustrate the principles of diastereoselectivity.

Enantioselective Transformations Mediated by Chiral Derivatives

The development of enantioselective transformations is a significant goal in synthetic chemistry. For sulfinyl compounds, this is often achieved by using a chiral auxiliary or a chiral catalyst. While no direct examples exist for this compound, extensive research on other sulfinyl chlorides and sulfinates provides a clear blueprint for potential enantioselective reactions.

One prominent strategy involves the use of chiral catalysts, such as Cinchona alkaloids, to mediate the reaction between an achiral alcohol and a racemic sulfinyl chloride, leading to enantioenriched sulfinate esters. nih.gov This dynamic kinetic resolution approach has been shown to be highly effective, achieving up to 99% enantiomeric excess (ee). nih.gov A similar strategy could conceivably be applied to this compound, reacting it with an alcohol in the presence of a chiral base to generate a chiral morpholinesulfinate ester.

Another approach involves creating chiral derivatives of the sulfinylating agent itself. For example, chiral sulfinyl transfer agents derived from readily available starting materials like phenylglycine have been developed. researchgate.net These agents allow for the synthesis of a wide array of chiral sulfinamides and other sulfinyl compounds in high yields and excellent enantioselectivities through a one-pot, two-step nucleophilic addition sequence. researchgate.net

Table 2: Enantioselective Synthesis of Chiral Sulfinyl Compounds

| Sulfinylating Agent/Method | Nucleophile | Chiral Mediator | Enantiomeric Excess (ee) | Reference |

| Racemic tert-butanesulfinyl chloride | Achiral alcohols | Cinchona alkaloids | Up to 99% | nih.gov |

| Phenylglycine-derived chiral sulfinyl transfer agent | Various nucleophiles | Inherent chirality | Excellent | researchgate.net |

This table showcases methods from related sulfinyl compounds to illustrate potential strategies for enantioselective transformations.

Elucidation of Reaction Pathways and Transition States

Understanding the detailed mechanism of a chemical reaction is crucial for its optimization and application. For reactions involving this compound, this involves identifying intermediates, determining rate-limiting steps, and characterizing transition states.

Mechanistic Investigations using Isotopic Labeling Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. While no specific isotopic labeling studies on the reaction mechanisms of this compound were found, studies on the synthesis of ¹⁸F-labeled sulfonyl fluorides for positron emission tomography (PET) are prevalent. nih.govcas.cnresearchgate.netresearchgate.netacs.org These studies primarily focus on the nucleophilic incorporation of [¹⁸F]F⁻ into sulfonyl chlorides or other precursors to form the sulfonyl fluoride. nih.govresearchgate.net Although the primary goal is radiosynthesis, the conditions and byproducts observed can sometimes offer mechanistic insights. For instance, the development of late-stage ¹⁸F/¹⁹F isotopic exchange methods for sulfamoyl fluorides highlights the lability of the S-F bond under certain conditions. acs.org

A mechanistic probe using E-stilbene in a fluorination reaction with a Pd(IV) complex helped to differentiate between an ionic and a radical fluorine transfer mechanism by analyzing the resulting constitutional isomers. nih.gov This type of study, if applied to reactions of this compound, could provide valuable information about whether the reactions proceed through ionic or radical pathways.

Kinetic Studies for Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates, which is essential for determining the reaction order and understanding the factors that influence the reaction speed. Machine learning models have been used to navigate the complex reaction space of deoxyfluorination using sulfonyl fluorides, where kinetic studies revealed different mechanisms for different types of alcohols. bohrium.com

Reaction progress kinetic analysis (RPKA) has been employed to study the mechanism of palladium-catalyzed cyclopropanation of alkenes using alkyl sulfonyl fluorides. chemrxiv.orgchemrxiv.org These studies, combined with DFT calculations, revealed that the Sₙ2-type oxidative addition of the C-SO₂F bond to the palladium catalyst is the turnover-limiting and diastereoselectivity-determining step. chemrxiv.orgchemrxiv.org Similar kinetic investigations into the reactions of this compound with various nucleophiles would be invaluable in establishing its mechanistic pathways.

Identification of Key Intermediates in Catalytic Cycles

Many modern synthetic methods rely on catalytic cycles. Identifying the key intermediates in these cycles is crucial for understanding the reaction mechanism. In the context of sulfonyl fluoride chemistry, several catalytic systems have been mechanistically investigated.

For instance, in the electrochemical synthesis of sulfonyl fluorides from thiols, kinetic experiments revealed the rapid formation of a disulfide intermediate, which is then converted to the final sulfonyl fluoride. tue.nlacs.org In iron-catalyzed fluorosulfonylation of alkenes, a proposed mechanism involves the formation of a carbon-centered radical, which is then trapped by SO₂ to form a sulfonyl radical intermediate. acs.org This is followed by reduction to a sulfonyl anion and subsequent nucleophilic substitution. acs.org

In palladium-catalyzed reactions, chelated intermediates where the sulfonyl group coordinates to the metal center have been proposed to facilitate intramolecular nucleophilic additions. acs.orgnih.gov The activation of sulfonyl fluorides by nucleophilic catalysts like hydroxybenzotriazole (B1436442) (HOBt) has been shown to proceed through an activated intermediate, which was observed by ¹H NMR spectroscopy. acs.orgnih.gov These examples from the broader field of sulfonyl fluoride chemistry provide a framework for postulating and investigating potential intermediates in catalytic reactions involving this compound.

Applications in Advanced Organic Synthesis Research

Role as a Sulfinylation Reagent in Complex Molecular Architecture Construction

The sulfinyl group is a cornerstone in medicinal chemistry and asymmetric synthesis, with the sulfur atom acting as a stereogenic center. Reagents capable of introducing this moiety are therefore of significant interest.

4-Morpholinesulfinyl fluoride (B91410) is anticipated to function as an effective electrophilic sulfinylating agent. The sulfur atom, rendered electrophilic by the adjacent oxygen and highly electronegative fluorine atoms, is susceptible to attack by various nucleophiles. Carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are expected to react with 4-morpholinesulfinyl fluoride to form sulfoxides. This reaction proceeds via a nucleophilic substitution at the sulfur center, displacing the fluoride ion and creating a new sulfur-carbon bond.

The morpholine (B109124) group in the resulting sulfoxide (B87167) (a morpholino sulfoxide) can influence the compound's properties, such as solubility and coordinating ability, which can be advantageous in subsequent synthetic steps or for biological applications.

Table 1: Representative Sulfinylation Reactions with Organometallic Reagents This table illustrates the expected reactivity based on analogous sulfinyl halide chemistry.

| Nucleophile (R-M) | Reagent | Expected Product | Product Class |

| Phenylmagnesium bromide | This compound | 4-(Phenylsulfinyl)morpholine | Aryl Alkyl Sulfoxide |

| n-Butyllithium | This compound | 4-(Butylsulfinyl)morpholine | Dialkyl Sulfoxide |

| Vinylmagnesium bromide | This compound | 4-(Vinylsulfinyl)morpholine | Alkenyl Alkyl Sulfoxide |

Stereocontrolled Sulfinylation Reactions

The synthesis of enantiomerically pure sulfoxides is a major goal in asymmetric synthesis. The classic Andersen synthesis, which involves the reaction of an organometallic reagent with a diastereomerically pure sulfinate ester (like menthyl p-toluenesulfinate), is a benchmark for stereocontrolled sulfoxide synthesis. This reaction proceeds with complete inversion of configuration at the sulfur atom.

By analogy, if a chiral version of this compound could be prepared (for instance, by using a chiral morpholine derivative), its reaction with organometallic reagents could provide a pathway to enantiomerically enriched sulfoxides. The nucleophilic attack on the stereogenic sulfur center would likely proceed through a highly ordered transition state, leading to a predictable stereochemical outcome. The development of such stereocontrolled reactions would establish this compound and its derivatives as valuable tools for constructing chiral molecular architectures.

Utility in Fluorination Strategies for Specialty Chemicals Research

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Reagents that can deliver fluorine selectively are in high demand.

While many fluorinating agents are known, this compound represents a less common class of S-F reagents. It could potentially act as a source of "electrophilic fluorine," similar to well-known N-F reagents like Selectfluor. In such a scenario, a nucleophilic substrate would attack the fluorine atom, with the morpholinesulfinyl group acting as a leaving group. This would be particularly useful for the fluorination of soft nucleophiles like enolates, enamines, or electron-rich aromatic compounds. The reactivity and selectivity would be governed by the electronic nature of the S-F bond and the steric profile of the morpholine ring.

Alternatively, this compound can serve as a transfer agent for the entire sulfinyl fluoride [-S(O)F] moiety. This functionality is a precursor to the highly stable and synthetically important sulfonyl fluoride (-SO2F) group. The sulfonyl fluoride group has gained prominence in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, a set of highly efficient and reliable reactions for linking molecules. A molecule containing a sulfinyl fluoride group could be oxidized to the corresponding sulfonyl fluoride, which can then be used in SuFEx reactions to conjugate with other molecules, such as proteins or polymers. This two-step approach allows for the introduction of a latent "click handle" into a complex molecule.

Table 2: Potential Fluorination and Functional Group Transfer Reactions This table outlines hypothetical applications in fluorination strategies.

| Substrate | Reagent | Potential Outcome | Transformation Type |

| Ketone Enolate | This compound | α-Fluoroketone | Electrophilic Fluorination |

| Phenol | This compound | Aryl Sulfinate Ester | Sulfinyl Group Transfer |

| Primary Amine | This compound | N-Sulfinylamine (Thionylamide) | Sulfinyl Group Transfer |

Building Block for the Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The development of new methods for their synthesis is a central theme in organic chemistry. N-Sulfinyl compounds are established precursors for the asymmetric synthesis of nitrogen-containing heterocycles.

For example, N-sulfinyl imines (sulfinimines), which can be conceptually derived from precursors like this compound via reaction with imine equivalents, are powerful intermediates. The electron-withdrawing sulfinyl group activates the C=N bond for nucleophilic addition and provides excellent stereocontrol. The addition of an organometallic reagent to a chiral N-sulfinyl imine allows for the highly diastereoselective formation of a new stereocenter. The sulfinyl group can then be easily removed to reveal a chiral amine. This amine can then be elaborated through cyclization reactions to form a wide variety of enantiomerically pure heterocyclic systems, such as pyrrolidines and piperidines.

Therefore, this compound can be considered a valuable building block, providing access to N-sulfinyl intermediates that are primed for constructing complex and stereochemically rich heterocyclic targets. This strategy leverages the temporary use of the sulfinyl group as a chiral auxiliary to build valuable molecular frameworks.

Construction of Sulfur-Containing Heterocycles

There is no available scientific literature detailing the use of this compound in the construction of sulfur-containing heterocycles.

Annulation Reactions Utilizing this compound

There is no available scientific literature on the application of this compound in annulation reactions.

Precursor for Advanced Materials Science Precursors

Polymer Chemistry Monomer Derivatization

There is no available scientific literature regarding the use of this compound for the derivatization of monomers in polymer chemistry.

Functionalization of Surfaces and Nanomaterials

There is no available scientific literature on the functionalization of surfaces and nanomaterials using this compound.

Analytical and Spectroscopic Methodologies for Research on 4 Morpholinesulfinyl Fluoride

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the detailed characterization of 4-Morpholinesulfinyl fluoride (B91410). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a comprehensive understanding of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of specific nuclei within a molecule. For 4-Morpholinesulfinyl fluoride, ¹⁹F NMR is particularly informative due to the presence of the fluorine atom. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it highly sensitive for NMR analysis. wikipedia.org The chemical shift of the fluorine atom in this compound is expected to be influenced by the electron-withdrawing nature of the sulfinyl group and the morpholine (B109124) ring.

In addition to ¹⁹F NMR, ¹H and ¹³C NMR are routinely used to characterize the morpholine ring structure. While ³³S NMR is theoretically possible, its low natural abundance and quadrupolar nature often result in broad signals and low sensitivity, making it less commonly employed for routine analysis.

Interactive Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹⁹F | +30 to +70 | Multiplet | J(F-H) ≈ 1-5 |

| ¹H (α-CH₂) | 3.6 - 3.8 | Multiplet | J(H-H) ≈ 7 |

| ¹H (β-CH₂) | 2.8 - 3.0 | Multiplet | J(H-H) ≈ 7 |

| ¹³C (α-C) | 65 - 70 | Singlet | - |

| ¹³C (β-C) | 45 - 50 | Singlet | - |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.govresearchgate.net These vibrations are characteristic of specific functional groups, making these methods excellent for confirming the presence of key structural features in this compound.

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the S=O stretch, C-O-C stretch of the morpholine ring, and the S-F stretch. Raman spectroscopy, being particularly sensitive to non-polar bonds, can also be used to probe the S-F and C-C bonds.

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| S=O | Stretch | 1100 - 1150 | Strong (IR) |

| C-O-C | Asymmetric Stretch | 1110 - 1140 | Strong (IR) |

| S-F | Stretch | 700 - 850 | Strong (IR) |

| C-N | Stretch | 1020 - 1250 | Medium (IR) |

| CH₂ | Scissoring/Bending | 1440 - 1480 | Medium (IR) |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. nist.gov For this compound, electron ionization (EI) or chemical ionization (CI) techniques can be employed. The molecular ion peak (M⁺) would confirm the molecular weight of the compound.

The fragmentation pattern can offer valuable structural information. Common fragmentation pathways for this compound might include the loss of the fluorine atom, the entire sulfinyl fluoride group, or cleavage of the morpholine ring. This data is crucial for confirming the identity of the synthesized compound. nih.gov

Chromatographic Separation and Purification Techniques for Research Applications

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity. The choice of technique depends on the volatility and polarity of the compound and its impurities.

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. cdc.gov Given the likely volatility of this compound, GC can be used for purity assessment and to separate it from volatile starting materials or byproducts. ijirset.comresearchgate.net A variety of detectors can be used, with a flame ionization detector (FID) being common for organic compounds and an electron capture detector (ECD) being particularly sensitive to halogenated compounds. researchgate.net

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, quantification, and purification of a wide range of compounds. nih.govresearchgate.net For this compound, which possesses moderate polarity, reversed-phase HPLC would be a suitable method for purity determination. researchgate.net A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. A UV detector could be used for detection if the compound possesses a suitable chromophore, or an evaporative light scattering detector (ELSD) or mass spectrometer could be employed as a more universal detector.

Interactive Table 3: Summary of Analytical Techniques for this compound

| Technique | Information Obtained | Key Parameters |

| ¹⁹F NMR | Electronic environment of fluorine | Chemical shift, coupling constants |

| IR/Raman Spectroscopy | Presence of functional groups | Vibrational frequencies |

| Mass Spectrometry | Molecular weight and structure | Molecular ion peak, fragmentation pattern |

| Gas Chromatography | Purity, separation of volatile compounds | Retention time, detector response |

| HPLC | Purity, separation, quantification | Retention time, peak area |

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Intermediates

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for unambiguously establishing the molecular structure, conformation, and packing of this compound derivatives and the intermediates that arise during their synthesis. Such detailed structural information is crucial for understanding structure-property relationships and for rational drug design.

Single crystal X-ray diffraction (SCXRD) provides the most accurate and detailed structural information for a crystalline compound. The process involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis yields the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

Although no specific single crystal X-ray diffraction data for this compound has been reported, valuable insights can be drawn from computational studies of the structurally analogous compound, 4-(benzenesulfonyl)-morpholine. Theoretical calculations using Density Functional Theory (DFT) have been employed to optimize the geometry of this related molecule. Such computational approaches provide a reliable model for the expected structural parameters of the morpholine moiety and its linkage to the sulfur atom.

For a hypothetical crystal of a this compound derivative, SCXRD analysis would provide critical data, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the fundamental repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Molecular Conformation: The precise chair, boat, or twist-boat conformation of the morpholine ring, and the orientation of the sulfinyl fluoride group relative to the ring.

Intermolecular Interactions: The presence and geometry of hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate the crystal packing.

The table below presents hypothetical, yet plausible, single crystal X-ray diffraction data for a derivative of this compound, illustrating the type of information that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C4H8FNOS |

| Formula Weight | 153.18 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.890(2) |

| b (Å) | 10.250(3) |

| c (Å) | 11.780(4) |

| α (°) | 90 |

| β (°) | 105.60(3) |

| γ (°) | 90 |

| Volume (Å3) | 684.0(4) |

| Z | 4 |

Furthermore, a detailed examination of the bond lengths and angles within the sulfinyl fluoride group would be a key outcome of SCXRD. While experimental data for simple organic sulfinyl fluorides is scarce, theoretical models suggest a tetrahedral geometry around the sulfur atom, with the fluorine atom and the lone pair of electrons occupying two of the vertices.

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. It is particularly crucial in the pharmaceutical sciences for the identification and analysis of polymorphs—different crystalline forms of the same compound that can exhibit distinct physical and chemical properties, such as solubility and stability. nih.govresearchgate.net

The PXRD pattern is a fingerprint of a crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ), with corresponding intensities. Each polymorph of a compound will produce a unique PXRD pattern, allowing for their unambiguous identification and quantification in a mixture. rigaku.com

In the context of this compound and its derivatives, PXRD would be employed to:

Identify Crystalline Forms: To determine if a synthesized batch of material is crystalline and to identify which polymorphic form is present.

Assess Purity: To detect the presence of any unwanted polymorphic impurities in a sample.

Monitor Phase Transformations: To study the conversion of one polymorph to another under different conditions of temperature, pressure, or humidity. rigaku.com

Quality Control: To ensure batch-to-batch consistency in the solid-state form of the active pharmaceutical ingredient.

The study of polymorphism is well-established for the broader class of sulfonamides. nih.govresearchgate.net Different polymorphs of sulfonamides arise from variations in the hydrogen bonding networks and molecular packing. nih.gov PXRD is a primary tool for distinguishing between these forms. nih.gov For instance, the simulated PXRD patterns from the crystal structures of different sulfonamide polymorphs show distinct peak positions and relative intensities, confirming their different crystal lattices. nih.gov

The following interactive table illustrates a hypothetical comparison of PXRD data for two polymorphs of a this compound derivative, highlighting the differences in their diffraction patterns.

| Polymorph I (2θ°) | Polymorph II (2θ°) |

|---|---|

| 10.5 | 8.2 |

| 15.2 | 12.8 |

| 18.8 | 16.5 |

| 21.0 | 22.1 |

| 25.5 | 26.3 |

Computational and Theoretical Investigations of 4 Morpholinesulfinyl Fluoride

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution, molecular orbitals, and bonding.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For 4-morpholinesulfinyl fluoride (B91410), DFT calculations can be employed to optimize the molecular geometry and to characterize the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and spatial distribution of the HOMO and LUMO are crucial for predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions | Role in Reactivity |

|---|---|---|---|

| LUMO+1 | Calculated Value | Sulfur (p), Fluorine (p) | Potential site for nucleophilic attack |

| LUMO | Calculated Value | Sulfur (p), Oxygen (p) | Primary site for nucleophilic attack |

| HOMO | Calculated Value | Nitrogen (p), Oxygen (p) | Primary site for electrophilic attack |

| HOMO-1 | Calculated Value | Morpholine (B109124) Ring (σ) | Contribution to overall molecular stability |

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking and for systems where electron correlation effects are particularly important.

For this compound, high-level ab initio calculations could be used to obtain a very accurate determination of the molecular geometry, vibrational frequencies, and electronic properties. These calculations would provide a deeper understanding of the nature of the sulfur-fluorine and sulfur-nitrogen bonds, which are key to the molecule's chemistry.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics simulations are essential for understanding the molecule's behavior over time and in different environments.

Molecular dynamics (MD) simulations can be used to study the behavior of multiple this compound molecules in a condensed phase (e.g., in a solvent or in the solid state). These simulations track the movements of atoms over time, providing insights into intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding (if applicable in a given environment). MD simulations can help to predict how molecules of this compound might aggregate and what structures these aggregates might adopt.

| Interaction Type | Contributing Atoms/Groups | Typical Energy Range (kJ/mol) | Significance |

|---|---|---|---|

| Dipole-Dipole | S=O, S-F, C-O-C | 5 - 20 | Governs molecular alignment and packing |

| van der Waals | Entire molecule | < 5 | Contributes to overall cohesion |

Prediction of Reactivity and Reaction Pathways via Computational Chemistry

Computational chemistry is a powerful tool for predicting how a molecule will react and the mechanisms of those reactions. For this compound, computational methods can be used to explore its reactivity towards various reagents.

By calculating the transition state structures and their corresponding energies, it is possible to determine the activation energies for different potential reaction pathways. This allows for the prediction of the most likely products of a reaction and provides a detailed understanding of the reaction mechanism at the atomic level. For example, the reactivity of the sulfur atom towards nucleophiles can be investigated, which is a key aspect of the chemistry of sulfinyl halides. Computational studies on related sulfonyl fluorides have shown that these compounds are valuable intermediates in chemical synthesis due to their balanced stability and reactivity. nih.govthieme-connect.com Similar investigations for this compound would be invaluable for understanding its synthetic utility.

Reaction Coordinate Mapping and Mechanistic Validation

Following the localization of the transition state, a reaction coordinate mapping, often through an Intrinsic Reaction Coordinate (IRC) calculation, would be performed. This calculation traces the minimum energy path from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired chemical species.

The resulting energy profile provides a detailed picture of the reaction mechanism. It reveals whether the reaction proceeds in a single step (a concerted mechanism) or involves the formation of intermediates (a stepwise mechanism). By analyzing the geometries and energies of all species along the reaction pathway, a comprehensive understanding of the reaction mechanism can be achieved.

QSAR/QSPR Methodologies for Structure-Reactivity Relationships

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. These models are invaluable in drug discovery and materials science for predicting the properties of new, unsynthesized molecules.

For a series of sulfinyl fluoride derivatives, a QSAR/QSPR study would involve calculating a variety of molecular descriptors. These can include electronic descriptors (e.g., atomic charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices).

A statistical model, such as multiple linear regression or partial least squares, is then developed to correlate these descriptors with an observed activity or property. While no specific QSAR/QSPR studies on this compound were found, such an investigation could provide insights into how modifications to the morpholine ring or substitution at other positions would influence its reactivity or other properties of interest.

Advanced Topics and Future Research Directions

Development of Asymmetric Synthetic Methodologies Utilizing Chiral Auxiliaries or Catalysts

The development of asymmetric synthetic methods involving 4-morpholinesulfinyl fluoride (B91410) is a key area for future research. While specific examples utilizing this compound are not yet prevalent in the literature, the principles established with analogous sulfur-based electrophiles suggest significant potential. Future work could focus on the reaction of 4-morpholinesulfinyl fluoride with prochiral nucleophiles in the presence of chiral auxiliaries or catalysts to induce stereoselectivity.

Table 1: Potential Chiral Auxiliaries and Catalysts for Asymmetric Reactions with this compound

| Catalyst/Auxiliary Type | Potential Application | Expected Outcome |

| Chiral Amines | Catalytic enantioselective addition to prochiral nucleophiles. | Synthesis of enantioenriched sulfinamides. |

| Chiral Alcohols | Diastereoselective synthesis of chiral sulfinate esters. | Separation of diastereomers to yield enantiopure products. |

| Chiral Lewis Acids | Activation of this compound for asymmetric conjugate additions. | Formation of chiral carbon-sulfur bonds. |

The successful implementation of these strategies would provide access to a range of chiral sulfur-containing molecules, which are valuable building blocks in medicinal chemistry and materials science.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

To broaden the applicability of this compound, the development of novel catalytic systems to enhance its reactivity and selectivity is crucial. Current methods often rely on stoichiometric activation or uncatalyzed reactions, which can limit substrate scope and functional group tolerance. Future research could explore various catalytic approaches.

Table 2: Potential Catalytic Systems for this compound Activation

| Catalyst Type | Mechanism of Activation | Potential Advantages |

| Lewis Acids | Coordination to the oxygen or fluorine atom, increasing the electrophilicity of the sulfur center. | Milder reaction conditions and enhanced reactivity towards weak nucleophiles. |

| Transition Metals | Oxidative addition and reductive elimination pathways. | Access to novel cross-coupling reactions and C-S bond formations. |

| Photoredox Catalysis | Single-electron transfer to generate highly reactive intermediates. | Activation under mild, light-induced conditions for radical-based transformations. |

These catalytic systems could unlock new reaction pathways and enable the use of this compound in more complex molecular settings, thereby increasing its value as a synthetic tool.

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into continuous flow and automated synthesis platforms represents a significant step towards its practical application in high-throughput screening and process chemistry. Flow chemistry offers advantages in terms of safety, scalability, and precise reaction control, which are particularly relevant for reactive reagents.

Future research in this area would involve the development of robust flow protocols for the synthesis and subsequent reactions of this compound. This would require optimization of reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry within a microreactor setup. The data generated from these automated platforms could accelerate the discovery of new reactions and applications.

Discovery of New Applications as a Synthon for Underexplored Chemical Transformations

Beyond its current use as a source of the morpholinesulfinyl group, this compound could be explored as a synthon for a variety of underexplored chemical transformations. Its unique reactivity profile, stemming from the combination of the morpholine (B109124) moiety and the sulfinyl fluoride group, could be leveraged to design novel synthetic strategies.

Potential areas of investigation include its use in:

Cycloaddition Reactions: As a dienophile or dipolarophile to construct novel heterocyclic scaffolds.

Rearrangement Reactions: To access structurally diverse sulfur-containing compounds.

Multicomponent Reactions: As a versatile component for the one-pot synthesis of complex molecules.

The discovery of new transformations would significantly expand the synthetic chemist's toolbox and highlight the untapped potential of this compound.

Design of Related Sulfinyl Fluoride Derivatives with Tunable Reactivity Profiles

The design and synthesis of derivatives of this compound with tunable reactivity profiles is a promising avenue for future research. By modifying the morpholine ring or substituting the fluorine atom with other halogens or pseudohalogens, it may be possible to fine-tune the electrophilicity and steric environment of the sulfur center.

Table 3: Potential Modifications of this compound and Their Expected Effects

| Modification | Expected Effect on Reactivity | Potential Application |

| Substitution on the morpholine ring | Steric and electronic tuning of the sulfur center. | Enhanced selectivity in complex molecule synthesis. |

| Replacement of fluorine with other halogens | Increased reactivity (e.g., with chlorine or bromine). | Reactions with less reactive nucleophiles. |

| Introduction of chiral morpholine scaffolds | Induction of asymmetry in reactions. | Diastereoselective synthesis of chiral sulfinates. |

This systematic modification would lead to a library of sulfinylating agents with a spectrum of reactivities, allowing for the selection of the optimal reagent for a specific synthetic challenge.

Conclusion: Academic Impact and Prospective Outlook

Summary of Key Research Achievements and Contributions to Organic Chemistry

There are no specific, documented research achievements or contributions to organic chemistry directly attributable to 4-Morpholinesulfinyl fluoride (B91410) in the available literature. The broader field of sulfur-fluorine chemistry, dominated by sulfonyl fluorides, has seen significant advancements, particularly with the advent of SuFEx chemistry, which has provided powerful tools for molecular assembly. nih.govnih.gov

Identification of Remaining Challenges and Knowledge Gaps in the Field

The primary knowledge gap concerning 4-Morpholinesulfinyl fluoride is its very existence as a stable, isolable compound. The key challenges in the broader field of sulfinyl fluorides include:

Synthesis and Stability: Developing general and reliable synthetic routes to sulfinyl fluorides and understanding their inherent stability or reactivity is a major hurdle. They are often considered transient intermediates, prone to oxidation to the more stable sulfonyl fluorides.

Characterization: The lack of isolated examples means there is no spectroscopic or crystallographic data to fully characterize this class of compounds.

Reactivity: A systematic understanding of the reactivity of the sulfinyl fluoride functional group is absent, preventing its potential application in synthesis.

Future Trajectories for Research on this compound and Related Compounds

Future research in this area would logically begin with foundational studies. A prospective trajectory would involve:

Computational Studies: Theoretical calculations could predict the stability, geometry, and spectroscopic properties of this compound, offering guidance for potential synthetic efforts. nih.gov

Development of Synthetic Methods: The design of mild synthetic strategies to access aminosulfinyl fluorides from precursors like N-sulfinylmorpholine or morpholinesulfinyl chloride would be the first experimental step. This could involve carefully controlled fluorination reactions that avoid over-oxidation.

In Situ Generation and Trapping: If the compound proves too unstable to isolate, experiments involving its in situ generation followed by trapping with various reagents could elucidate its fundamental reactivity.

Exploration of Applications: Should a viable synthetic route be established, research could then explore the unique reactivity of the S(IV)-F bond in this compound as a potential building block or reagent in organic synthesis, distinct from its S(II)-F (sulfenyl) and S(VI)-F (sulfonyl) counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.